molecular formula C10H9BrO4 B3302000 5-Bromo-2-(2-carboxyethyl)benzoic acid CAS No. 91445-86-2

5-Bromo-2-(2-carboxyethyl)benzoic acid

Cat. No.: B3302000
CAS No.: 91445-86-2
M. Wt: 273.08 g/mol
InChI Key: SJVCRLDOTXBTIA-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-carboxyethyl)benzoic acid: is an organic compound with a molecular formula of C10H9BrO4 It is a derivative of benzoic acid, where a bromine atom is substituted at the 5th position and a carboxyethyl group is attached at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-(2-carboxyethyl)benzoic acid typically involves several steps. One common method starts with the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile. This intermediate is then subjected to hydrolysis in the presence of an alkali to form 5-bromo-2-chlorobenzoate. Finally, the 5-bromo-2-chlorobenzoate undergoes a reaction with a protonic acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of readily available starting materials and efficient reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(2-carboxyethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-(2-carboxyethyl)benzoic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of brominated aromatic acids on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of dyes and polymers .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-carboxyethyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and carboxyethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(2-carboxyethyl)benzoic acid is unique due to the presence of both a bromine atom and a carboxyethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

5-bromo-2-(2-carboxyethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-7-3-1-6(2-4-9(12)13)8(5-7)10(14)15/h1,3,5H,2,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVCRLDOTXBTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283999
Record name 4-Bromo-2-carboxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91445-86-2
Record name 4-Bromo-2-carboxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91445-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-carboxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(2-carboxyethyl)benzoic acid (5 g, 25.8 mmol) in 71% nitric acid (20 mL) in an amber vial was treated with bromine (1.3 mL, 25.8 mmol). The vial was capped and heated to about 90° C. for about 20 hours. The reaction was cooled, poured into water and 1M hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with water, dried (Na2SO4), filtered, and concentrated under vacuum. The residue was purified by flash chromatography on silica gel using dichloromethane/methanol (20:1) as eluent to provide the desired product. MS (ESI): m/z 271, 273 (M−H)−.
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5 g
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1.3 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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